N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide
Description
N-Cyclopropyl-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a cyclopropylamine group and a 4-fluorophenyl substituent. For instance, PC-1986 (N-Cyclopropyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide) shares the sulfonamide-cyclopropyl backbone but replaces the 4-fluorophenyl group with a boronate ester, underscoring the versatility of this scaffold in medicinal and materials chemistry .
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASZYYBGFCYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Impact of Substituents in Related Compounds
Cyclopropyl Group Effects
The cyclopropyl moiety contributes to steric bulk and electronic properties. For instance, BC-1813 ({4-[Cyclopropyl(methyl)sulfamoyl]-2-fluorophenyl}boronic acid) combines cyclopropyl with a boronic acid group, which may enhance solubility or reactivity compared to the title compound’s sulfonamide group .
Physicochemical Properties and Stability
- Purity and Stability : Related compounds like PC-1986 and BC-1813 exhibit high purity (95–98%), suggesting robust synthetic protocols for sulfonamide-boronate hybrids .
- Solubility: The fluorophenyl group’s electronegativity may reduce solubility in nonpolar solvents compared to chlorophenyl analogs, as seen in thiazole derivatives .
Biological Activity
N-cyclopropyl-1-(4-fluorophenyl)methanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a sulfonamide moiety, which is further substituted with a fluorophenyl group. This unique structure contributes to its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, often involving the inhibition of key enzymes or receptors. The compound has been investigated for its potential to affect various signaling pathways that are crucial in disease processes, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In cellular models, the compound exhibited a reduction in nitric oxide (NO) production and decreased levels of interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. These effects were observed at concentrations ranging from 1 µM to 10 µM, as shown in Table 2.
| Concentration (µM) | NO Production (% Inhibition) | IL-6 Levels (% Reduction) |
|---|---|---|
| 1 | 40 | 35 |
| 5 | 60 | 50 |
| 10 | 80 | 70 |
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. It demonstrated significant cytotoxicity against U937 human myeloid leukemia cells, with an IC50 value of approximately 5 µM. This suggests that the compound may interfere with cell cycle progression or promote apoptosis in these cells.
Case Studies and Clinical Implications
Recent studies have highlighted the therapeutic potential of this compound as a candidate for drug development. For instance, in a study involving human leukemia cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers. These findings support further investigation into its use as an anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
